REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1([CH2:14][O:15][CH3:16])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)(C)(C)C.[ClH:18]>CCOC(C)=O.O1CCOCC1>[ClH:18].[CH3:16][O:15][CH2:14][C:8]1([NH2:7])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:4.5|
|
Name
|
tert-butyl[4-(methoxymethyl)tetrahydro-2H-pyran-4-yl]carbamate
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1(CCOCC1)COC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |